molecular formula C21H23NO2D6 B602683 17-Desacetyl Norgestimate-d6 CAS No. 1263184-13-9

17-Desacetyl Norgestimate-d6

カタログ番号: B602683
CAS番号: 1263184-13-9
分子量: 333.51
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Desacetyl Norgestimate-d6 is a major derivative of Norgestimate . It is chemically known as (8R,9S,10R,13S,14S,17R,E)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d6 oxime-2,2,4,6,6,10-d6 . It is used in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Norgestimate .


Molecular Structure Analysis

The molecular formula of this compound is C21H23D6NO2 . The molecular weight is 333.5 .


Chemical Reactions Analysis

A rapid and sensitive ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was developed and validated for the estimation of 17-desacetyl norgestimate in human plasma using solid-phase extraction technique . 17-desacetyl norgestimate D6 was used as the internal standard .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in Dichloromethane, Chloroform, and Methanol . It should be stored at -20° C . Its melting point is 182-186°C (lit.) (dec.) .

科学的研究の応用

Quantitative Analysis in Pharmacokinetics

A significant application of 17-Desacetyl Norgestimate-d6 is in the field of pharmacokinetics, particularly in quantifying 17-Desacetyl Norgestimate in human plasma. Saxena et al. (2014) developed a method using liquid chromatography–tandem mass spectrometry (LC–MS/MS) to estimate 17-Desacetyl Norgestimate levels, using this compound as an internal standard. This method was applied to study the pharmacokinetics of 17-Desacetyl Norgestimate in 35 healthy female volunteers (Saxena et al., 2014).

Bioequivalence Studies

Huang et al. (2016) described a UPLC-MS/MS method for the simultaneous quantitation of ethinyl estradiol, norgestimate, and 17-Desacetyl Norgestimate in human plasma at low pg/mL levels. This method, incorporating this compound as an internal standard, has been utilized in bioequivalence studies for oral contraceptive NGM/EE2 tablets (Huang et al., 2016).

Pharmacological Profile Analysis

A comprehensive understanding of the pharmacological profile of norgestimate and its metabolites, including 17-Desacetyl Norgestimate, has been facilitated by various studies. McGuire et al. (1990) conducted pharmacologic and pharmacokinetic studies indicating that 17-Desacetyl Norgestimate, along with norgestimate, contributes significantly to the biological response observed in the body (McGuire et al., 1990).

Receptor Binding Studies

The use of this compound in receptor binding studies is evident in research exploring the interaction of norgestimate metabolites with various receptors. Phillips et al. (1990) compared the in vitro receptor binding affinity and in vivo activity of norgestimate with its metabolites, including 17-Desacetyl Norgestimate. These studies are crucial for understanding the selectivity and potency of norgestimate as a progestin (Phillips et al., 1990).

Metabolism and Biotransformation Studies

The study of the metabolism of norgestimate in the human body, which includes understanding the role of 17-Desacetyl Norgestimate, is a critical area of research. Madden and Back (1991) investigated the metabolism of norgestimate using human gastrointestinal mucosa and liver microsomes, identifying 17-Desacetyl Norgestimate as a primary metabolite (Madden & Back, 1991).

作用機序

Target of Action

17-Desacetyl Norgestimate-d6 is a synthetic progestin . The primary target of this compound is the progesterone receptor, which plays a crucial role in the menstrual cycle and maintenance of pregnancy .

Mode of Action

As a progestin, this compound binds to the progesterone receptor, leading to a series of cellular changes . Progesterone analogs like norgestimate decrease the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, decreasing follicle-stimulating hormone and luteinizing hormone . These actions prevent ovulation .

Biochemical Pathways

The binding of this compound to the progesterone receptor influences several biochemical pathways. It leads to changes in the endometrium that make it less likely for implantation to occur. Additionally, it thickens cervical mucus, which can prevent sperm from reaching the egg .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). A study has shown that a rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for the estimation of this compound in human plasma . The overall recoveries for 17-Desacetyl Norgestimate and this compound were 96.30% and 93.90%, respectively . This suggests that the compound has good bioavailability.

Result of Action

The result of the action of this compound at the molecular and cellular level is the prevention of ovulation, changes in the endometrium, and thickening of the cervical mucus . These changes contribute to its effectiveness as a contraceptive.

生化学分析

Biochemical Properties

17-Desacetyl Norgestimate-d6 plays a crucial role in biochemical reactions, particularly in the context of hormonal regulation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to progesterone receptors, influencing the transcription of target genes. The interaction with these receptors is essential for its role in hormonal contraceptives, where it modulates the expression of genes involved in the menstrual cycle and ovulation .

Cellular Effects

This compound affects various cell types and cellular processes. In reproductive tissues, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting the growth and maintenance of reproductive tissues . Additionally, it impacts the metabolism of lipids and carbohydrates, contributing to its overall effect on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to progesterone receptors, leading to the activation or repression of target genes. This binding interaction triggers a cascade of molecular events, including the recruitment of coactivators or corepressors, which modulate gene transcription. Furthermore, this compound can inhibit or activate specific enzymes, influencing various metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates hormonal activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in reproductive function and metabolic imbalances . Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent, highlighting the importance of precise dosage control in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to steroid metabolism. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall pharmacokinetics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, such as reproductive organs. The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target molecules. For example, it may localize to the nucleus to modulate gene transcription or to the mitochondria to influence cellular metabolism .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of 17-Desacetyl Norgestimate-d6 involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Estrone-d6", "Ethynyl magnesium bromide", "2-Methyl-2-propanol", "Sodium hydride", "Norgestrel" ], "Reaction": [ "Step 1: Synthesis of Ethynyl estradiol-d6\n- React Estrone-d6 with Ethynyl magnesium bromide in 2-Methyl-2-propanol to form Ethynyl estradiol-d6\n\nStep 2: Synthesis of 17-Desacetyl Norgestrel-d6\n- React Ethynyl estradiol-d6 with Sodium hydride in 2-Methyl-2-propanol to form a sodium salt intermediate\n- Add Norgestrel to the reaction mixture and heat under reflux to form 17-Desacetyl Norgestrel-d6\n\nStep 3: Synthesis of 17-Desacetyl Norgestimate-d6\n- Hydrolyze 17-Desacetyl Norgestrel-d6 with aqueous acid to form 17-Desacetyl Norgestrel\n- React 17-Desacetyl Norgestrel with Ethinyl acetate and Sodium hydroxide in Methanol to form 17-Desacetyl Norgestimate-d6" ] }

CAS番号

1263184-13-9

分子式

C21H23NO2D6

分子量

333.51

外観

Off-White Solid

melting_point

182-186 ˚C

純度

> 95%

数量

Milligrams-Grams

関連するCAS

53016-31-2 (unlabelled)

同義語

(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6 Oxime;  17-Deacetylnorgestimate-d6;  18-Methylnorethindrone-d6 Oxime;  BRN 4202099-d6;  D-Norgestrel-d6 3-Oxime;  Levonorgestrel-d6 3-Oxime;  RWJ 10553-d6;  Norelgestromin-d6

タグ

Norgestimate Impurities

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。